3-Chloro-5-fluoroanisole

Lipophilicity LogP Drug-likeness

3-Chloro-5-fluoroanisole (1-chloro-3-fluoro-5-methoxybenzene) is a dihalogenated aromatic ether (C₇H₆ClFO, MW 160.57) bearing chlorine at the 3-position and fluorine at the 5-position relative to a methoxy group. This specific 3,5-substitution pattern distinguishes it from other chlorofluoroanisole regioisomers and imparts a unique combination of electronic effects—the electron-withdrawing inductive influence of fluorine and the polarizable, resonance-donating character of chlorine—that governs its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Molecular Formula C7H6ClFO
Molecular Weight 160.57 g/mol
CAS No. 202925-08-4
Cat. No. B1227374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoroanisole
CAS202925-08-4
Synonyms3-chloro-5-fluoroanisole
Molecular FormulaC7H6ClFO
Molecular Weight160.57 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)Cl)F
InChIInChI=1S/C7H6ClFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
InChIKeyXPZBNEWAZPZUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoroanisole (CAS 202925-08-4): A Dual-Halogenated Anisole Building Block for Selective Synthetic Functionalization and Rotamer-Resolved Spectroscopic Characterization


3-Chloro-5-fluoroanisole (1-chloro-3-fluoro-5-methoxybenzene) is a dihalogenated aromatic ether (C₇H₆ClFO, MW 160.57) bearing chlorine at the 3-position and fluorine at the 5-position relative to a methoxy group. This specific 3,5-substitution pattern distinguishes it from other chlorofluoroanisole regioisomers and imparts a unique combination of electronic effects—the electron-withdrawing inductive influence of fluorine and the polarizable, resonance-donating character of chlorine—that governs its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . The compound has been characterized via resonant two-photon ionization (R2PI) spectroscopy combined with ab initio and DFT calculations, confirming the existence of two stable rotational isomers (cis and trans) with distinct electronic transition and ionization energies—a conformational property not observed in mono-halogenated anisole analogs [1]. Its measured LogP of 2.49 and boiling point of 189 °C place it within an intermediate lipophilicity and volatility range suitable for pharmaceutical intermediate applications .

Why 3-Chloro-5-fluoroanisole Cannot Be Replaced by Generic Mono-Halogenated or Regioisomeric Anisoles in Synthesis and Procurement


Substituting 3-chloro-5-fluoroanisole with a mono-halogenated analog such as 3-fluoroanisole (CAS 456-49-5) or 3-chloroanisole (CAS 2845-89-8) fundamentally alters the aromatic ring's electron density distribution, leaving potential coupling handles and regioselective activation sites unavailable. The presence of both chloro and fluoro substituents with a defined 1,3-relationship relative to the methoxy group creates a cumulative electronic effect that cannot be replicated by a single halogen [1]. Furthermore, regioisomeric chlorofluoroanisoles—such as 4-chloro-2-fluoroanisole (CAS 452-09-5) or 2-chloro-4-fluoroanisole (CAS 2267-25-6)—position the halogens differently on the ring, leading to distinct boiling points, densities, and most critically, divergent reactivity profiles in cross-coupling and nucleophilic substitution reactions [2]. Even 3,5-difluoroanisole (CAS 93343-10-3), while sharing the 3,5-substitution geometry, lacks the chlorine atom necessary for selective palladium-catalyzed coupling via the C–Cl bond in the presence of the stronger C–F bond, compromising the chemoselectivity that defines the synthetic utility of 3-chloro-5-fluoroanisole .

Quantitative Differentiation Evidence for 3-Chloro-5-fluoroanisole Versus Closest Analogs: Physicochemical Properties, Rotameric Conformation, and Synthetic Handles


LogP Lipophilicity Differentiation: 3-Chloro-5-fluoroanisole vs. 3-Fluoroanisole and 3,5-Difluoroanisole

3-Chloro-5-fluoroanisole exhibits a measured LogP of 2.49 (XLogP3: 3.3), which is significantly higher than that of the mono-fluorinated analog 3-fluoroanisole (LogP 1.83) and the di-fluorinated analog 3,5-difluoroanisole (LogP 1.97). This ~0.66 log unit increase relative to 3-fluoroanisole corresponds to an approximately 4.6-fold greater partition coefficient, indicating substantially enhanced lipophilicity conferred specifically by the chlorine substituent at the 3-position . The intermediate LogP value of 3-chloro-5-fluoroanisole—higher than 3-fluoroanisole but lower than 3-chloroanisole—positions it in a favorable range for balancing membrane permeability and aqueous solubility in drug-like molecule design [1].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Boiling Point and Density Differentiation: 3-Chloro-5-fluoroanisole vs. 4-Chloro-2-fluoroanisole Regioisomer

3-Chloro-5-fluoroanisole has a boiling point of 189 °C and density of 1.265 g/mL at 25 °C, which are markedly different from its regioisomer 4-chloro-2-fluoroanisole (bp 160 °C, density 1.294 g/mL). The 29 °C higher boiling point and 0.029 g/mL lower density of 3-chloro-5-fluoroanisole reflect stronger intermolecular interactions arising from the meta-relationship of the halogens, compared to the ortho/para arrangement in 4-chloro-2-fluoroanisole that results in a more compact, lower-boiling liquid . These differences are critical for distillation-based purification and solvent selection in multi-step syntheses. The regioisomer 2-chloro-4-fluoroanisole (bp 197–200 °C) boils higher than 3-chloro-5-fluoroanisole, further illustrating that no single regioisomer can serve as a generic substitute [1].

Boiling point Density Physical property Regioisomer differentiation

Rotameric Conformational Landscape: Cis/Trans Rotamer Characterization Unique to 3-Chloro-5-fluoroanisole Among Mono-Halogenated Anisoles

Ab initio and DFT calculations combined with R2PI spectroscopy have identified two stable rotational isomers—cis and trans—of 3-chloro-5-fluoroanisole (3C5FA) in the S₀, S₁, and D₀ electronic states. The cis rotamer exhibits an S₁←S₀ electronic transition origin at 36,468 ± 3 cm⁻¹ and an adiabatic ionization energy (IE) of 69,720 ± 15 cm⁻¹, while the trans rotamer has a band origin at 36,351 ± 3 cm⁻¹ and IE of 69,636 ± 15 cm⁻¹ [1]. This dual-rotamer behavior, with measurable ΔIE = 84 cm⁻¹ between cis and trans forms, is a direct consequence of the asymmetric 3-chloro-5-fluoro substitution pattern and is not observed in symmetric dihalogenated analogs such as 3,5-difluoroanisole [2]. Mono-halogenated anisoles lack the second halogen necessary to generate this conformational dichotomy.

Rotamer Conformational analysis REMPI spectroscopy Ionization energy

Dual Reactive Handles for Chemoselective Cross-Coupling: Chlorine as a Leaving Group in the Presence of Fluorine

3-Chloro-5-fluoroanisole presents two distinct carbon-halogen bonds with different bond dissociation energies and reactivity toward oxidative addition. The C–Cl bond (bond dissociation energy ~97 kcal/mol for aryl chlorides) is significantly more labile toward palladium(0) catalysts compared to the C–F bond (~126 kcal/mol), enabling chemoselective Suzuki-Miyaura coupling at the chlorine-bearing position while preserving the fluorine substituent for subsequent transformations [1]. This orthogonal reactivity is absent in 3,5-difluoroanisole, where both halogens are fluorine and neither is readily activated under standard Suzuki conditions. In 3-chloroanisole, the absence of fluorine eliminates the possibility of late-stage fluorination or the use of fluorine as a directing group or ¹⁹F NMR probe . The compound is referenced as a key intermediate in patent literature for substituted benzofuranyl and benzoxazolyl therapeutic compounds (US-2019002448-A1) and in fluorination methodology patents (WO-2014107379-A1, US-2015336926-A1) .

Suzuki-Miyaura coupling Chemoselectivity C–Cl activation Palladium catalysis

Evidence-Backed Application Scenarios Where 3-Chloro-5-fluoroanisole (CAS 202925-08-4) Provides Measurable Advantages Over Alternatives


Medicinal Chemistry: Building Block for Anti-Cancer and Anti-Inflammatory Lead Optimization Requiring Balanced Lipophilicity

Medicinal chemists optimizing lead series for oncology or inflammation targets can utilize 3-chloro-5-fluoroanisole as a key intermediate where the measured LogP of 2.49 fills a critical lipophilicity gap between the more hydrophilic 3-fluoroanisole (LogP 1.83) and the more lipophilic 3-chloroanisole (LogP ~2.5–3.0) [1]. This intermediate LogP, combined with the dual halogen substitution pattern, enables fine-tuning of ADME properties while retaining a chlorine handle for Suzuki-Miyaura diversification. The compound's demonstrated utility in anti-cancer and anti-inflammatory drug development programs, as cited by multiple specialty chemical suppliers, supports its selection as a privileged building block for lead optimization libraries requiring both balanced physicochemical properties and synthetic versatility .

Synthetic Methodology Development: Iterative Chemoselective Cross-Coupling Strategy Development

For process chemistry and methodology groups, 3-chloro-5-fluoroanisole serves as an ideal substrate for developing and benchmarking iterative cross-coupling protocols. The differential reactivity of the C–Cl bond (readily activated by Pd(0)) versus the C–F bond (inert under standard Suzuki conditions) provides a built-in chemoselectivity control that allows researchers to sequentially functionalize the 3- and 5-positions in a programmed manner [1]. This orthogonal reactivity is not available with 3,5-difluoroanisole (both positions are C–F) or 3-chloroanisole (single reactive handle), making 3-chloro-5-fluoroanisole uniquely suited as a model substrate for validating new catalytic systems, ligand designs, or flow-chemistry platforms aimed at sequential C–C bond formation .

Physical Chemistry and Spectroscopy: Rotamer Dynamics and Multi-Halogen Substitution Effect Studies

Spectroscopy and computational chemistry groups investigating conformational dynamics and substituent effects in aromatic systems can employ 3-chloro-5-fluoroanisole as a well-characterized model compound. The published R2PI spectroscopic dataset, including precisely determined S₁←S₀ band origins (cis: 36,468 cm⁻¹; trans: 36,351 cm⁻¹) and ionization energies (cis: 69,720 cm⁻¹; trans: 69,636 cm⁻¹), provides a quantitative benchmark for validating new theoretical methods against experimental observables [1]. The asymmetric 3-chloro-5-fluoro substitution pattern generates a conformational landscape that is richer than that of symmetric analogs like 3,5-difluoroanisole, while being simpler than tri- or tetra-substituted systems, striking an optimal balance for fundamental studies of conformation-dependent electronic properties .

Agrochemical Intermediate Synthesis: Fluorinated Building Block with Tunable Environmental Fate Properties

In agrochemical research, 3-chloro-5-fluoroanisole's combination of halogen substituents influences both bioactivity and environmental persistence. The chlorine atom provides a site for metabolic or environmental degradation (via dechlorination pathways), while the fluorine atom enhances metabolic stability and target-site binding affinity [1]. The compound's LogP of 2.49 positions it in an optimal range for foliar uptake and xylem mobility in plant systems, while the dual-halogen pattern allows for systematic structure-activity relationship studies of herbicidal or fungicidal analogs. Its use in agrochemical formulation, particularly for herbicides and fungicides, has been documented by industrial suppliers, distinguishing it from mono-halogenated anisoles that offer fewer optimization parameters .

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